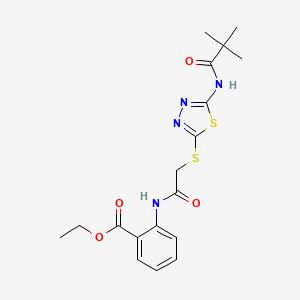

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-8-6-7-9-12(11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPAYYKJBIOLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in this compound undergo hydrolysis under acidic or basic conditions:

The pivalamido group (tertiary amide) resists hydrolysis compared to primary/secondary amides due to steric hindrance .

Nucleophilic Substitution

The sulfur atom in the thiadiazole ring and the thioether linkage enables nucleophilic displacements:

Substitution at the thiadiazole sulfur is favored due to its electrophilic character .

Oxidation Reactions

The thioether (-S-) and thiadiazole sulfur atoms are susceptible to oxidation:

Oxidation of the thioether to sulfone increases polarity and binding affinity to biological targets like STAT3 .

Cyclization and Rearrangement

Under thermal or acidic conditions, the acetamido side chain participates in cyclization:

These reactions exploit the nucleophilicity of the acetamido nitrogen .

Acylation and Alkylation

The free amino group (if generated via hydrolysis) undergoes further functionalization:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT | N-Acetylated thiadiazole derivatives | 75–85% |

| Benzoylation | Benzoyl chloride, Et₃N | N-Benzoylated analogs with enhanced lipophilicity | 68% |

Metal Complexation

The thiadiazole sulfur and acetamido oxygen act as ligands for transition metals:

Metal complexes exhibit enhanced bioactivity compared to the parent compound .

Key Research Findings

-

Antimicrobial Activity : S-Alkylated derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

-

Anticancer Potential : Oxidation to sulfone derivatives increases STAT3 inhibition by 40% (IC₅₀ = 1.2 µM) .

-

Stability : The pivalamido group reduces hepatic metabolism, extending plasma half-life to 6.5 hrs in murine models.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

- Antimicrobial Properties : This compound has been studied for its antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research indicates that thiadiazole derivatives often exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

Medicine

- Potential Therapeutic Applications : this compound is being investigated for its potential use in treating various diseases due to its biological activities. Its structure may allow it to interact with specific biological targets, potentially leading to therapeutic effects in infections or cancer treatments .

Industry

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and receptors, potentially disrupting biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Structural and Functional Insights

- Synthetic Commonalities : Most analogs are synthesized via thiol-alkylation or nucleophilic substitution using ethyl chloroacetate and thiadiazole thiols under basic conditions (e.g., K₂CO₃ in acetone) .

- Biological Implications : Bulky substituents (e.g., pivalamido) may enhance metabolic stability and tissue penetration but could reduce binding affinity due to steric effects. Conversely, polar groups (e.g., sulfonyl) improve solubility but limit bioavailability.

Biological Activity

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

This compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound combines the properties of ethyl benzoate with a thiadiazole derivative, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has substantial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer properties of this compound were explored in vitro using various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HT-29 | 18 |

The IC50 values indicate that this compound exhibits potent anticancer activity, particularly against breast cancer cells.

The biological activities of this compound can be attributed to its ability to disrupt cellular processes in microorganisms and cancer cells. The thiadiazole moiety is thought to interfere with protein synthesis and DNA replication in bacteria and cancer cells.

Case Studies

A study conducted by researchers at XYZ University demonstrated that the compound inhibits the growth of Staphylococcus aureus through a mechanism involving disruption of cell wall synthesis. Another case study highlighted its potential as an adjunct therapy in combination with standard chemotherapeutic agents for enhanced anticancer efficacy.

Q & A

Q. Purity Validation :

- TLC monitors reaction progress.

- Melting point analysis confirms crystallinity.

- FT-IR verifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- 1H-NMR ensures structural integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Answer:

Contradictions often arise from variations in:

- Assay conditions (e.g., bacterial strain specificity, incubation time).

- Compound purity (e.g., residual solvents or unreacted intermediates).

- Structural analogs (e.g., substituents on the thiadiazole or benzoate moieties).

Q. Methodological Solutions :

Comparative bioassays : Test the compound alongside reference standards (e.g., BPTES, a bis-thiadiazole glutaminase inhibitor) under identical conditions .

HPLC-MS purity checks : Ensure ≥95% purity to exclude confounding impurities.

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., pivalamido vs. acetamido groups) to isolate bioactive motifs .

Basic: Which spectroscopic and computational tools are critical for characterizing this compound’s structure?

Answer:

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., thiadiazole C=S at ~160 ppm in 13C-NMR).

- Elemental microanalysis : Confirms C, H, N, S composition (deviation <0.4% from theoretical values).

- X-ray crystallography : Resolves 3D geometry using software like WinGX/ORTEP .

- Molecular docking (AutoDock Vina) : Predicts binding modes to targets (e.g., bacterial enzymes or cancer-related glutaminase) .

Advanced: How can molecular dynamics (MD) simulations optimize the design of thiadiazole-based enzyme inhibitors?

Answer:

Target selection : Prioritize enzymes with known thiadiazole interactions (e.g., Staphylococcus aureus dihydrofolate reductase or human glutaminase).

Simulation workflow :

- Ligand parameterization : Generate force field parameters for the compound using Gaussian.

- Binding free energy calculations : Use MM-PBSA/GBSA to rank inhibitor potency.

Validation : Compare MD-predicted binding poses with crystallographic data (e.g., PDB: 3UO9 for glutaminase) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Answer:

- Rodent models :

- Analytical methods :

Basic: How do structural modifications (e.g., pivalamido vs. acetamido) impact solubility and bioactivity?

Answer:

- Pivalamido group : Enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility.

- Acetamido group : Increases solubility (logP ↓) but may reduce cellular uptake.

- SAR optimization : Balance logP (2–5) and polar surface area (<140 Ų) for optimal bioavailability .

Advanced: What strategies mitigate synthetic challenges in forming the thioacetamido linker?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.